molecular formula C9H9NO3S2 B13196038 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide

4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide

Cat. No.: B13196038
M. Wt: 243.3 g/mol
InChI Key: GIRBABOZUJRHCJ-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide is a synthetic compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide typically involves the sulfonation of benzothiophene derivatives followed by methylation and hydroxylation steps. One common method includes:

    Sulfonation: Benzothiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Methylation: The sulfonated intermediate is then reacted with methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Thiophene: A simpler analog with a sulfur atom in a five-membered ring.

    Benzothiophene: The parent compound without the sulfonamide and hydroxyl groups.

    Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.

Uniqueness: 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxyl and sulfonamide groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

4-hydroxy-N-methyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C9H9NO3S2/c1-10-15(12,13)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,10-11H,1H3

InChI Key

GIRBABOZUJRHCJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=CC=C2S1)O

Origin of Product

United States

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